REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10](=[S:15])([NH2:14])[CH2:11][CH2:12][CH3:13]>C(O)C>[CH2:11]([C:10]1[S:15][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:14]=1)[CH2:12][CH3:13]
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Name
|
|
Quantity
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6.32 mL
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Type
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reactant
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Smiles
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BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(CCC)(N)=S
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the resulting mixture heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate (100 mL) and saturated sodium hydrogen carbonate solution (100 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with ethyl acetate (2×100 mL)
|
Type
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WASH
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Details
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The combined organic solutions were washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with 10:1 isohexane
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1SC=C(N1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |